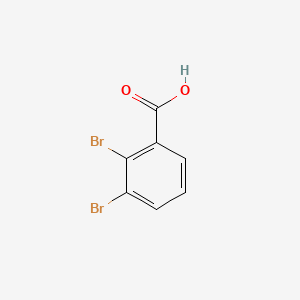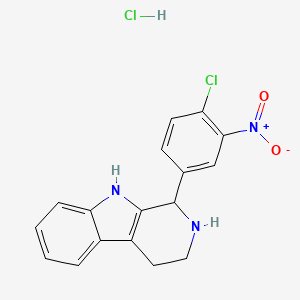
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a beta-carboline core substituted with a 4-chloro-3-nitrophenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves a multi-step process. One common method starts with the condensation of tryptamine with 4-chloro-3-nitrobenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired tetrahydro-beta-carboline derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The tetrahydro-beta-carboline core can be oxidized to the corresponding beta-carboline using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1-(4-amino-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Substitution: Formation of 1-(4-substituted-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives.
Oxidation: Formation of 1-(4-chloro-3-nitrophenyl)-beta-carboline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it may bind to specific receptors or enzymes, modulating their activity. For example, the beta-carboline core is known to interact with the central nervous system, potentially influencing neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-3-nitrophenyl)tetrahydronorharman hydrochloride
- 5,10,15,20-tetra-(4-chloro-3-nitrophenyl)-porphyrin
- 5,10,15,20-tetra-(4-fluoro-3-nitrophenyl)-porphyrin
Uniqueness
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its specific substitution pattern on the beta-carboline core, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the phenyl ring allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYFFPFMNKCWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955383 |
Source


|
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-78-7 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


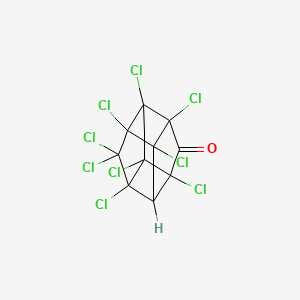

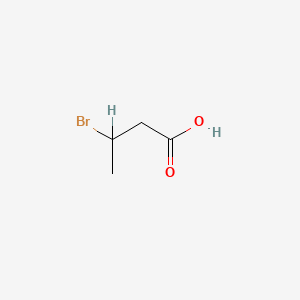
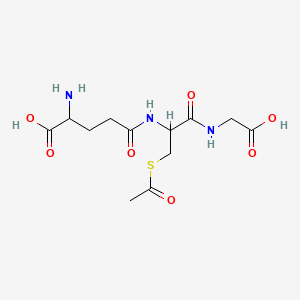
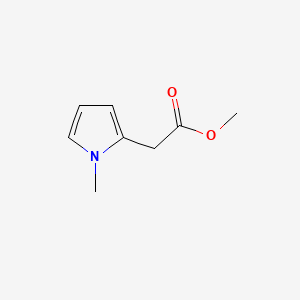
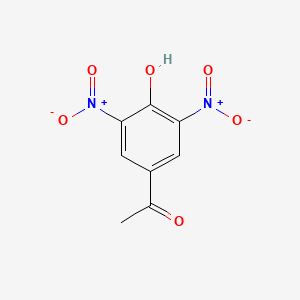


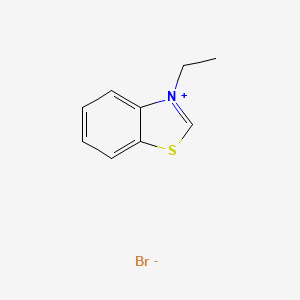
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
